![molecular formula C12H14ClN3 B1453690 [(4-clorofenil)metil][(1-metil-1H-pirazol-4-il)metil]amina CAS No. 1152953-78-0](/img/structure/B1453690.png)
[(4-clorofenil)metil][(1-metil-1H-pirazol-4-il)metil]amina
Descripción general
Descripción
[(4-chlorophenyl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine is a useful research compound. Its molecular formula is C12H14ClN3 and its molecular weight is 235.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality [(4-chlorophenyl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [(4-chlorophenyl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Actividad antibacteriana y antimicobacteriana
El anillo de imidazol, una estructura central en este compuesto, es conocido por sus propiedades antibacterianas. Los investigadores han sintetizado derivados que muestran actividad contra diversas cepas bacterianas, incluyendo Mycobacterium tuberculosis. Estos compuestos se evalúan por su potencial como nuevos agentes antibacterianos, especialmente en el contexto de la creciente resistencia a los antibióticos .
Propiedades anticancerígenas
Los derivados de imidazol se han estudiado por sus actividades anticancerígenas. La presencia del anillo de imidazol puede contribuir a la inhibición del crecimiento y la proliferación de las células cancerosas. Esto es particularmente relevante en la búsqueda de nuevos agentes quimioterapéuticos que puedan ofrecer una mejor selectividad y menor toxicidad .
Aplicaciones antiinflamatorias
La estructura del compuesto sugiere posibles efectos antiinflamatorios. Los compuestos que contienen imidazol se han explorado para su uso en el tratamiento de afecciones inflamatorias, proporcionando una base para el desarrollo de nuevos fármacos antiinflamatorios .
Efectos neuroprotectores
La investigación indica que ciertos derivados de este compuesto pueden tener efectos neuroprotectores. Estos efectos son beneficiosos en el tratamiento de enfermedades del sistema nervioso asociadas con el estrés oxidativo, como la enfermedad de Parkinson. La capacidad del compuesto para proteger las neuronas dopaminérgicas del daño inducido por el estrés es de particular interés .
Potencial antialérgico
Los derivados de este compuesto se han diseñado y probado por sus actividades antialérgicas. Los estudios han mostrado efectos significativos en el asma alérgica y el prurito alérgico, lo que sugiere el potencial del compuesto como agente terapéutico para reacciones alérgicas .
Química de metales de transición
El compuesto ha encontrado aplicaciones en química de metales de transición como reactivo analítico. Se utiliza para la complejación con metales y como aditivo antioxidante para combustibles. Esto destaca su versatilidad e importancia en aplicaciones industriales también .
Mecanismo De Acción
Target of Action
Pyrazole-bearing compounds, which include this compound, are known for their diverse pharmacological effects . They have been found to bind with high affinity to multiple receptors , which can be helpful in developing new useful derivatives.
Mode of Action
It is known that pyrazole-bearing compounds interact with their targets in a way that leads to a variety of pharmacological effects .
Biochemical Pathways
It is known that pyrazole-bearing compounds can affect a variety of biochemical pathways, leading to their diverse pharmacological effects .
Result of Action
It is known that pyrazole-bearing compounds can have potent antileishmanial and antimalarial activities .
Propiedades
IUPAC Name |
1-(4-chlorophenyl)-N-[(1-methylpyrazol-4-yl)methyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3/c1-16-9-11(8-15-16)7-14-6-10-2-4-12(13)5-3-10/h2-5,8-9,14H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABBTVAABEMTFDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CNCC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


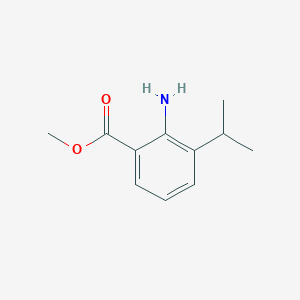
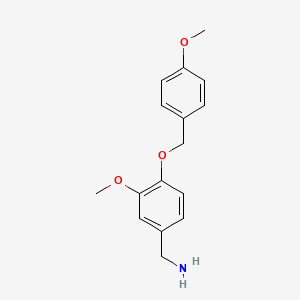

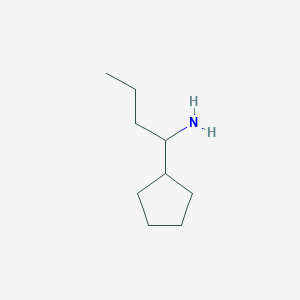


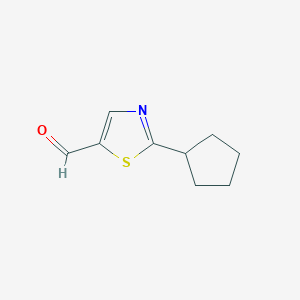
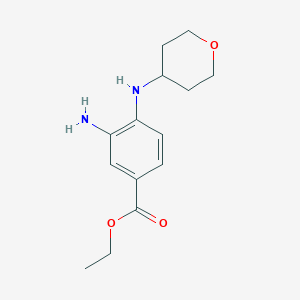
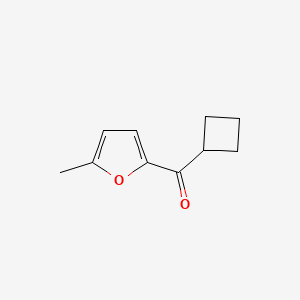
![2-[(3-Chlorophenyl)methyl]cyclopentan-1-ol](/img/structure/B1453624.png)
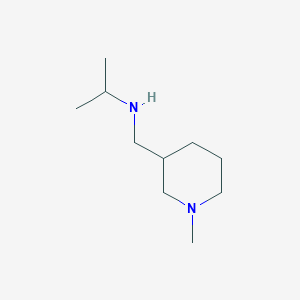
![2-(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-2-yl)ethan-1-ol](/img/structure/B1453628.png)


